1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-9(18)16-4-6-17(7-5-16)13(19)10-2-3-11-12(8-10)15-20-14-11/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGNSNZFIGBOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone typically involves the following steps:
Formation of Benzo[c][1,2,5]thiadiazole Core: The benzo[c][1,2,5]thiadiazole core can be synthesized through a cyclization reaction involving ortho-diamines and thionyl chloride.
Acylation Reaction: The benzo[c][1,2,5]thiadiazole core is then subjected to an acylation reaction with an appropriate acyl chloride to introduce the carbonyl group.
Piperazine Coupling: The final step involves coupling the acylated benzo[c][1,2,5]thiadiazole with piperazine under suitable conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Photovoltaics and Light Absorption
The benzo[c][1,2,5]thiadiazole core is known for its role in photovoltaics due to its ability to facilitate intramolecular charge transfer during light absorption. This property makes it suitable for applications in solar energy conversion technologies. Research indicates that compounds with this structure can improve the efficiency of organic solar cells through enhanced light absorption and charge separation mechanisms.
The compound has shown promising biological activities, which can be categorized as follows:
- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. Its mechanism involves the inhibition of specific signaling pathways associated with cancer progression.
- Neuroprotective Effects : Preliminary findings suggest that it may protect neuronal cells from oxidative stress and neuroinflammation, indicating potential applications in treating neurodegenerative diseases.
- Antimicrobial Properties : The compound exhibits activity against several bacterial strains, which positions it as a candidate for developing new antimicrobial agents.
Chemical Reactivity
The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution. These reactions are essential for synthesizing derivatives with enhanced or modified properties for specific applications in medicinal chemistry .
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of derivatives of benzo[c][1,2,5]thiadiazole. The study found that certain modifications to the piperazine moiety significantly increased cytotoxicity against breast cancer cell lines. The results highlighted the importance of structural variations in enhancing therapeutic efficacy .
Case Study 2: Photovoltaic Applications
A recent study explored the use of benzo[c][1,2,5]thiadiazole derivatives in organic photovoltaic devices. The research indicated that incorporating these compounds into the active layer improved power conversion efficiency by facilitating better electron transport and reducing recombination losses.
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Photovoltaics | Enhances light absorption and charge separation | Improved efficiency in solar cells |
| Anticancer Therapy | Induces apoptosis in cancer cells | Potential treatment for various cancers |
| Neuroprotection | Protects against oxidative stress | Possible treatment for neurodegenerative diseases |
| Antimicrobial Agents | Active against bacterial strains | Development of new antibiotics |
Mechanism of Action
The mechanism of action of 1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone involves its interaction with molecular targets through its electron-accepting benzo[c][1,2,5]thiadiazole core. This interaction can lead to the generation of reactive oxygen species (ROS) in photochemical applications or the inhibition of specific enzymes in medicinal applications. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Electronic Properties
The benzo[c][1,2,5]thiadiazole group distinguishes this compound from analogs with benzothiazole (e.g., 1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone derivatives in ). Key differences include:
- Aromatic System : Benzo[c][1,2,5]thiadiazole has a fused bicyclic structure with two nitrogen and one sulfur atom, creating a strong electron-withdrawing effect. In contrast, benzothiazole () has a single thiazole ring fused to benzene, offering moderate electron withdrawal .
- Piperazine Linkage : The acetyl-piperazine bridge is common in analogs, but substituents on the piperazine nitrogen (e.g., sulfonyl in , aryl in ) modulate solubility and receptor binding .
Table 1: Structural Comparison
Antiproliferative Activity
- Benzothiazole Analogs: Compounds like 1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone derivatives () showed IC₅₀ values in the micromolar range against cancer cell lines, attributed to DNA intercalation or kinase inhibition .
- Triazole Hybrids : Click chemistry-derived triazole-piperazine hybrids () demonstrated enhanced anticancer activity due to improved target binding .
Antipsychotic Activity
- Biphenyl-Piperazine Derivatives: 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone () exhibited dual anti-dopaminergic and anti-serotonergic activity with reduced catalepsy, linked to QPlogBB (brain/blood partition coefficient) and electron affinity (EA) in QSAR models .
Antimicrobial and Antifungal Activity
ADME and Physicochemical Properties
- LogP and Solubility : The electron-deficient benzo[c][1,2,5]thiadiazole may lower logP compared to benzothiazole analogs (e.g., 5j in , logP ~2.5) but increase metabolic stability .
- QPlogBB Correlation : highlights QPlogBB as critical for CNS activity, suggesting the target compound’s brain penetration depends on substituent polarity .
Biological Activity
1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone is a compound that incorporates a benzo[c][1,2,5]thiadiazole moiety known for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of Benzo[c][1,2,5]thiadiazole Core : This is achieved through cyclization reactions involving ortho-diamines and thionyl chloride.
- Acylation Reaction : The benzo[c][1,2,5]thiadiazole core is acylated using an appropriate acyl chloride to introduce the carbonyl group.
- Piperazine Coupling : Finally, the acylated benzo[c][1,2,5]thiadiazole is coupled with piperazine in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
Anticancer Activity
Research indicates that derivatives of benzo[c][1,2,5]thiadiazole possess significant anticancer properties. For example:
- Cytotoxic Effects : Studies have shown that compounds containing this moiety exhibit cytotoxic effects against multiple human cancer cell lines. The inhibition of specific protein kinases involved in cancer progression has been noted .
- Mechanism of Action : The compound may act by inhibiting key signaling pathways associated with tumor growth and survival.
Neuroactive Properties
Compounds featuring piperazine rings often demonstrate neuroactive properties:
- Antipsychotic and Anxiolytic Effects : Similar derivatives have been reported to exhibit these effects due to their interaction with neurotransmitter receptors.
Antimicrobial Activity
The presence of the thiadiazole ring contributes to antimicrobial properties:
- Inhibition of Pathogenic Microorganisms : Compounds similar to this compound have shown effectiveness against various bacteria and fungi .
Research Findings and Case Studies
Numerous studies have evaluated the biological activity of compounds related to this compound:
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiadiazole and piperazine groups .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : SHELX software refines crystal structures to determine bond lengths/angles and confirm stereochemistry .
Advanced Tip : For ambiguous NMR signals, use 2D techniques (e.g., COSY, HSQC) or compare with DFT-simulated spectra .
How can researchers resolve contradictions in biological activity data across studies?
Advanced
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains affect IC₅₀/MIC values .
- Compound purity : Validate purity (>95%) via HPLC before biological testing .
- Control experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .
Table 1 : Example Biological Activity Variations
| Study | Activity Type | Model System | Result | Reference |
|---|---|---|---|---|
| Antiproliferative | MCF-7 cells | IC₅₀ = 12.5 µM | ||
| Antibacterial | E. coli (ATCC) | MIC = 25 µg/mL |
How to optimize reaction conditions for improved yield and reduced by-products?
Q. Advanced
- Solvent selection : Acetonitrile improves nucleophilic acylation efficiency vs. DMF .
- Catalyst screening : Test Pd(OAc)₂, CuI, or ligand-free conditions to minimize metal contamination .
- Temperature gradients : Use microwave-assisted synthesis for rapid, controlled heating (e.g., 80°C for 2 hours) .
Table 2 : Synthesis Optimization Case Study
| Condition | Yield (%) | Purity (%) | By-Products | Reference |
|---|---|---|---|---|
| Pd(OAc)₂, DMF, 80°C | 75 | 92 | <5% | |
| Ligand-free, MeCN | 68 | 95 | <3% |
What computational methods support mechanistic studies of this compound’s biological activity?
Q. Advanced
- Molecular docking : Predict binding modes to targets like histone deacetylases (HDACs) using AutoDock Vina .
- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess binding affinity .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiadiazole) with activity .
Key Insight : Cross-validate computational results with experimental data (e.g., SPR binding assays) to confirm target engagement .
How to address challenges in spectral data interpretation for structural elucidation?
Q. Advanced
- Overlapping NMR peaks : Use deuterated solvents (e.g., DMSO-d₆) or decoupling techniques .
- Crystallographic ambiguity : Employ SHELXL for twin refinement or high-resolution data (d ≤ 0.8 Å) .
- Mass spectral noise : Apply background subtraction algorithms in software like MassLynx .
What are the key stability considerations for long-term storage of this compound?
Q. Basic
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carbonyl group .
- Stability assays : Monitor degradation via HPLC every 6 months; discard if purity drops below 90% .
How can researchers design structure-activity relationship (SAR) studies for derivatives?
Q. Advanced
- Core modifications : Introduce substituents (e.g., halogens, methyl groups) to the thiadiazole or piperazine rings .
- Bioisosteric replacement : Replace the ethanone group with a tetrazole or sulfonamide to modulate solubility .
- Pharmacophore mapping : Use MOE or Schrodinger Suite to identify critical interaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
